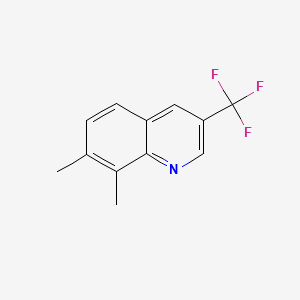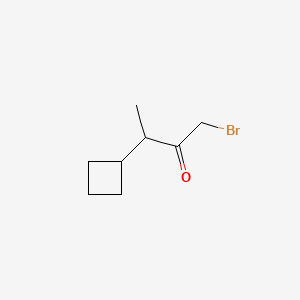![molecular formula C7H14FO5PS B6610489 diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate CAS No. 2763755-46-8](/img/structure/B6610489.png)
diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is an organophosphorus compound with the molecular formula C7H14FO5PS This compound is notable for its unique structural features, which include a cyclopropyl ring and a fluorosulfonyl group
Mécanisme D'action
Target of Action
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a versatile building block in organic synthesis . It has been shown to interact with targets such as Cholinesterase and Diacylglycerol acyltransferase/mycolyltransferase Ag85C . These targets play crucial roles in biological processes, including neurotransmission and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
The compound’s mode of action involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction with its targets leads to changes in their activity, which can have significant effects on the biological processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been shown to result in greater knockdown of a targeted protein when installed on the terminus of an oligonucleotide, compared to its unmodified phosphate derivative . This suggests that it may influence pathways related to protein synthesis and degradation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For example, it has been shown to result in greater knockdown of a targeted protein when compared to its unmodified phosphate derivative . This suggests that it may have potential applications in the field of gene silencing and RNA interference .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its interaction with its targets can be affected by the presence of other chemical entities in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of triflic anhydride as a chemoselective activating agent, which allows for the modular preparation of phosphonylated derivatives . This procedure enables flexible substitution with a broad range of nucleophiles, including oxygen, sulfur, nitrogen, and carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl phosphonates, while substitution reactions can produce a variety of phosphonylated derivatives.
Applications De Recherche Scientifique
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates and fluorosulfonyl derivatives, such as diethyl phosphonate and fluorosulfonyl cyclopropane.
Uniqueness
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is unique due to its combination of a cyclopropyl ring and a fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCKROHCALVBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
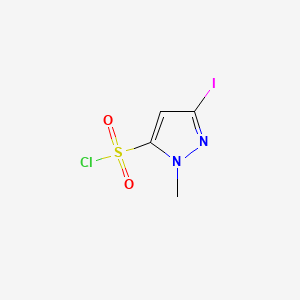
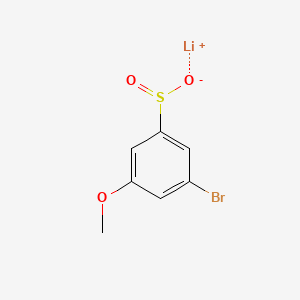
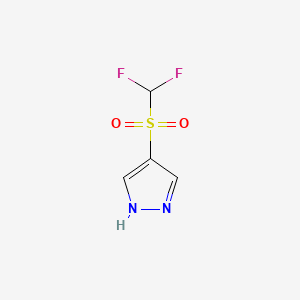
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
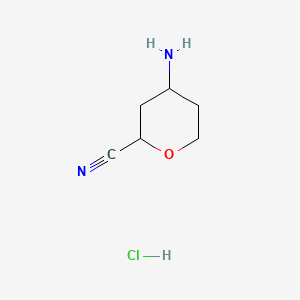
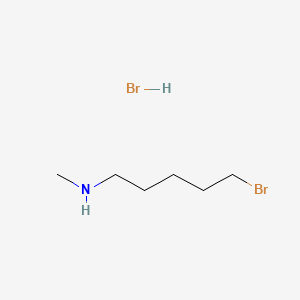
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
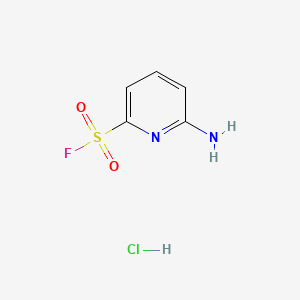
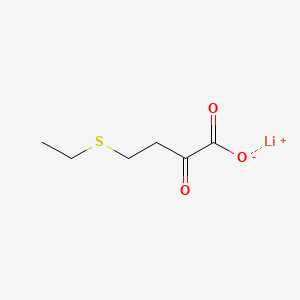
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
